molecular formula C15H16BrN5O6 B1237373 Brimonidine D-tartrate CAS No. 1400635-36-0

Brimonidine D-tartrate

Cat. No. B1237373
M. Wt: 442.22 g/mol
InChI Key: QZHBYNSSDLTCRG-WUUYCOTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brimonidine Tartrate is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Its molecular interaction causes vasoconstriction, leading to decreased production of aqueous humor and increased outflow, primarily used in the treatment of glaucoma to reduce intraocular pressure (Brimonidine Tartrate, 2020).

Synthesis Analysis

The synthesis of Brimonidine Tartrate involves several key steps, starting from triaminobenzene, which is prepared by the reduction of 2,4-dinitroaniline. The process includes cyclization, bromination, isothiocyanation, condensation, another cyclization, and finally, salt formation with L-tartaric acid, yielding Brimonidine Tartrate with an overall yield of 35% (Ge Zong, 2002).

Molecular Structure Analysis

Brimonidine Tartrate's effectiveness as a selective alpha-2 adrenergic receptor agonist is largely attributed to its molecular structure. The tartrate salt form enhances its solubility and stability, making it effective for ocular administration. However, specific details on its molecular structure analysis are not directly provided in the referenced papers.

Chemical Reactions and Properties

While specific chemical reactions involving Brimonidine Tartrate are not detailed in the available research, its ability to react with various compounds for analytical purposes, such as derivatization with NBD-Cl for determination in ophthalmic solutions, indicates its reactive nature and chemical versatility (F. Ibrahim et al., 2015).

Physical Properties Analysis

Brimonidine Tartrate is hydrophilic, a quality that underlines the challenges in ocular delivery due to frequent administration requirements. This property is crucial for formulating delivery systems like niosomes to enhance ocular bioavailability (Alaa Emad Eldeeb et al., 2019).

Chemical Properties Analysis

The chemical properties of Brimonidine Tartrate, such as its stability and compatibility with various formulations, have been explored to enhance its delivery and efficacy. For instance, its encapsulation in nanoparticles aims to improve permeation through physiological barriers in the eyes, indicating its stability and reactivity in pharmaceutical formulations (P. Sharma & M. Chauhan, 2020).

Scientific Research Applications

Ocular Hypertension and Glaucoma Management

Brimonidine D-tartrate is widely researched for its effectiveness in managing ocular conditions like glaucoma and ocular hypertension. A study demonstrated that Brimonidine tartrate, when applied topically, significantly reduced intraocular pressure (IOP) in patients with elevated IOPs, showing potential as a long-term treatment agent for these conditions (Derick et al., 1997).

Improving Ocular Drug Delivery

Research has focused on enhancing the ocular delivery of Brimonidine tartrate. One study developed proniosomes to overcome the instability issues of niosomes, aiming to improve the ocular bioavailability and residence time of Brimonidine tartrate. The study found significant improvement in ocular bioavailability compared to a commercial formulation (Eldeeb et al., 2019).

Development of Nanoemulsions

Nanoemulsion formulations of Brimonidine tartrate have been explored to enhance its permeability, onset of action, and therapeutic effect. These nanoemulsions showed promising results in reducing droplet size and improving drug release profiles, indicating their potential for chronic ocular diseases (Rimple & Newton, 2018).

Effects on Retinal Blood Flow

A study investigated the effects of topical Brimonidine tartrate on retinal capillary blood flow in patients with ocular hypertension. The results indicated that Brimonidine effectively reduced intraocular pressure without altering retinal capillary blood flow, offering a safer profile for patients with ocular hypertension (Carlsson et al., 2000).

Cubosomes for Enhanced Permeability

The development of Brimonidine tartrate-loaded cubosomes aimed to improve its ocular bioavailability and prolong its effect in treating glaucoma. These cubosomal formulations showed enhanced permeability and sustained release patterns, indicating their potential in glaucoma treatment (Eldeeb et al., 2019).

Neuroprotective Potential

Brimonidine tartrate has been investigated for its potential neuroprotective effects. A study showed that it upregulated the expression of brain-derived neurotrophic factor in rat retinal ganglion cells, suggesting a mechanism for its neuroprotective properties in optic neuropathies, including glaucoma (Gao et al., 2002).

Safety And Hazards

  • Tolerability : Both brimonidine and vehicle are rated as very comfortable .

Future Directions

: Ackerman, S. L., Torkildsen, G. L., McLaurin, E., & Vittitow, J. L. (2019). Low-dose brimonidine for relief of ocular redness: integrated analysis of four clinical trials. Clinical & Experimental Optometry, 102(2), 131–139. Read more

properties

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-WUUYCOTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426066
Record name Brimonidine D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alphagan P

CAS RN

1400635-36-0, 70359-46-5
Record name Brimonidine D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brimonidine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brimonidine D-tartrate
Reactant of Route 2
Brimonidine D-tartrate
Reactant of Route 3
Brimonidine D-tartrate
Reactant of Route 4
Reactant of Route 4
Brimonidine D-tartrate
Reactant of Route 5
Brimonidine D-tartrate
Reactant of Route 6
Reactant of Route 6
Brimonidine D-tartrate

Citations

For This Compound
4
Citations
AH Bakheit, AM Alomar, H Darwish… - Profiles of Drug …, 2023 - Elsevier
Brimonidine is a highly selective 2-adrenoceptor agonist that lowers intraocular pressure (IOP) by decreasing aqueous humor production and increasing aqueous humor outflow via the …
Number of citations: 1 www.sciencedirect.com
KI Jung, JH Kim, CK Park - European Journal of Pharmacology, 2015 - Elsevier
Excitotoxicity, glutamate-induced toxic effects to retinal ganglion cells (RGCs), is one of several mechanisms of RGC loss suggested in glaucoma. In this study, we focused on the role of …
Number of citations: 18 www.sciencedirect.com
XU Zhang, S Shao, X Zheng… - Experimental and …, 2015 - spandidos-publications.com
Carotid stump syndrome (CSS) is known to be one of the causes of recurrent ipsilateral ischemic stroke following the occlusion of the internal carotid artery (ICA). The present study …
Number of citations: 7 www.spandidos-publications.com
RC Alves, FA Andrade, J Provenzano - eOftalmo, 2018 - eoftalmo.org.br
… Topical eye drops of brimonidine D-tartrate 0.2% with timolol maleate 0.5% (Combigan ® ) every 12 h were prescribed, as well as ciprofloxacin 3.5 mg/g with dexamethasone 1.0 mg/g (…
Number of citations: 0 eoftalmo.org.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.